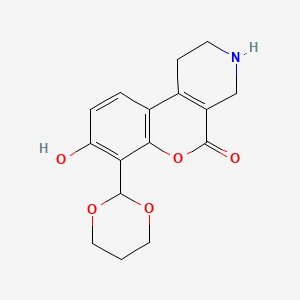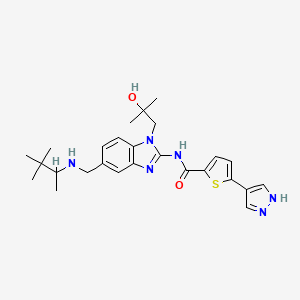
生物素-PEG2-NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG2-NHS ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer that enhances the solubility and stability of compounds. NHS ester is a reactive group that facilitates the conjugation of biotin to other molecules, such as proteins and peptides. This compound is widely used in bioconjugation and labeling applications due to its ability to form stable amide bonds with primary amines.
科学研究应用
Biotin-PEG2-NHS ester has numerous applications in scientific research, including:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with biotin for detection and purification purposes.
Drug Delivery: Enhances the solubility and stability of drug molecules, facilitating targeted delivery.
Diagnostics: Utilized in the development of diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs) and Western blots.
Cell Biology: Employed in cell labeling and tracking studies to monitor cellular processes.
Nanotechnology: Used in the functionalization of nanoparticles for targeted delivery and imaging applications.
作用机制
Target of Action
The primary targets of Biotin-PEG2-NHS ester are primary amine-containing macromolecules . These include the side chain of lysine (K) residues and the N-terminus of each polypeptide . The compound is particularly useful for specific labeling of cell surface proteins .
Mode of Action
Biotin-PEG2-NHS ester interacts with its targets through the formation of stable amide bonds . This is achieved by the reaction of the N-Hydroxysuccinimide (NHS) ester group of the compound with primary amino groups (-NH2) in a pH 7-9 buffer . The reaction occurs via nucleophilic attack, forming an amide bond and releasing the NHS .
Biochemical Pathways
The compound plays a significant role in the biotinylation of proteins, a process that involves the attachment of biotin to proteins . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .
Pharmacokinetics
The pharmacokinetics of Biotin-PEG2-NHS ester are influenced by its hydrophilic polyethylene glycol (PEG) spacer arm . This feature imparts water solubility to the biotinylated molecule . For example, antibodies labeled with NHS-PEG4-Biotin exhibit less aggregation when stored in solution as compared to antibodies labeled with reagents having only hydrocarbon spacers .
Result of Action
The result of the action of Biotin-PEG2-NHS ester is the formation of biotinylated proteins . These proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA, dot blot, and Western blot applications .
Action Environment
The action of Biotin-PEG2-NHS ester is influenced by environmental factors such as pH and moisture . The NHS-ester moiety readily hydrolyzes and becomes non-reactive, so it’s important to minimize reagent exposure to moisture . The reaction between the NHS ester and primary amino groups occurs efficiently in pH 7-9 buffers .
生化分析
Biochemical Properties
Biotin-PEG2-NHS ester plays a crucial role in biochemical reactions. It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NHS group in Biotin-PEG2-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
Cellular Effects
The effects of Biotin-PEG2-NHS ester on various types of cells and cellular processes are significant. As a PROTAC linker, Biotin-PEG2-NHS ester exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Biotin-PEG2-NHS ester involves its interaction with biomolecules. The NHS group in Biotin-PEG2-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is a key part of the mechanism by which Biotin-PEG2-NHS ester exerts its effects at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG2-NHS ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form an active ester intermediate.
PEGylation: The activated biotin is then reacted with PEG, which has a terminal amine group, to form a biotin-PEG conjugate.
NHS Ester Formation: The biotin-PEG conjugate is further reacted with NHS and a coupling agent, such as N,N’-disuccinimidyl carbonate (DSC), to form the final Biotin-PEG2-NHS ester.
Industrial Production Methods
Industrial production of Biotin-PEG2-NHS ester follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Activation: Biotin is activated using industrial-grade coupling agents and solvents.
PEGylation in Bulk: The activated biotin is reacted with PEG in large reactors to ensure uniform conjugation.
NHS Ester Formation: The biotin-PEG conjugate is reacted with NHS and coupling agents in large-scale reactors, followed by purification and quality control to ensure the final product’s purity and stability.
化学反应分析
Types of Reactions
Biotin-PEG2-NHS ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The NHS ester group reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form biotin-PEG2 and NHS.
Conjugation Reactions: It can conjugate with various biomolecules, such as proteins, peptides, and antibodies, through its NHS ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in aqueous buffers at pH 7-9, using primary amines as nucleophiles.
Hydrolysis: Occurs in aqueous solutions, especially under acidic or basic conditions.
Conjugation Reactions: Conducted in buffered solutions, often with the addition of catalysts or coupling agents to enhance reaction efficiency.
Major Products Formed
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Hydrolyzed Products: Biotin-PEG2 and NHS are formed upon hydrolysis.
相似化合物的比较
Biotin-PEG2-NHS ester can be compared with other biotinylation reagents, such as:
Biotin-NHS Ester: Lacks the PEG linker, resulting in lower solubility and stability.
Biotin-PEG-NHS Ester: Similar to Biotin-PEG2-NHS ester but with different PEG chain lengths, affecting solubility and stability.
Biotin-PEG3-NHS Ester: Contains a longer PEG chain, providing even greater solubility and stability but potentially altering the conjugation efficiency.
Conclusion
Biotin-PEG2-NHS ester is a versatile compound widely used in bioconjugation, drug delivery, diagnostics, cell biology, and nanotechnology. Its unique combination of biotin, PEG, and NHS ester functionalities makes it an essential tool in various scientific research applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O8S/c26-16(4-2-1-3-15-20-14(13-34-15)23-21(30)24-20)22-8-10-32-12-11-31-9-7-19(29)33-25-17(27)5-6-18(25)28/h14-15,20H,1-13H2,(H,22,26)(H2,23,24,30)/t14-,15-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJSJBIJPAZUGU-AVYPCKFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



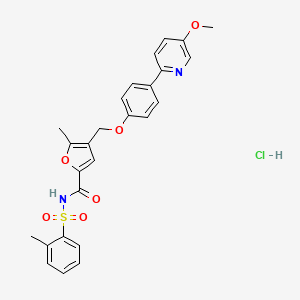
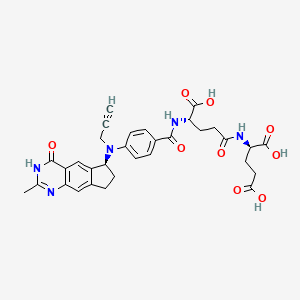
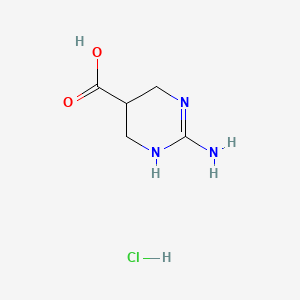
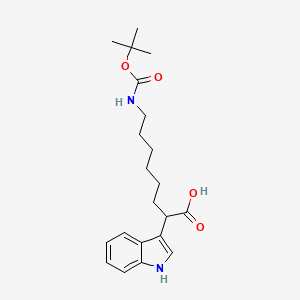
![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
